1-(5-Chloro-2-methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group at the N1 position and a cyclopropane ring fused to a thiophene moiety at the N3 position. The cyclopropylmethyl group introduces conformational rigidity, a design strategy commonly employed to enhance binding specificity in medicinal chemistry . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous urea derivatives are reported in kinase inhibition and receptor modulation studies, suggesting plausible therapeutic relevance .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-21-13-5-4-11(17)9-12(13)19-15(20)18-10-16(6-7-16)14-3-2-8-22-14/h2-5,8-9H,6-7,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFRRKDQMQTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.88 g/mol. The structure features a chloro-substituted methoxyphenyl moiety linked to a cyclopropyl group substituted with thiophene, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural components suggest potential interactions with:
- Kinases : Inhibiting specific kinases involved in cancer cell proliferation.
- Receptors : Modulating receptor activity related to inflammation and pain pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that structurally related urea derivatives possess significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, derivatives with methoxy groups have been associated with enhanced anticancer activity due to increased lipophilicity and improved cellular uptake .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar urea derivatives on human breast cancer cell lines (MCF-7). The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those listed in , provide insights into the role of substituents on physicochemical and biological properties. Below is a detailed comparison:
Structural and Physicochemical Properties
<sup>*</sup>LogP values estimated using Molinspiration software.
Key Observations:
- Lipophilicity: The target compound’s 5-chloro-2-methoxyphenyl group increases LogP (3.2) compared to BJ52801’s benzyl group (2.8), suggesting enhanced membrane permeability. BJ52811’s oxadiazole moiety reduces lipophilicity (1.5), likely improving aqueous solubility.
- Aromatic Interactions: The thiophene group in the target compound and BJ52801 may facilitate π-π stacking with hydrophobic binding pockets, whereas BJ52811’s oxadiazole could engage in hydrogen bonding due to its heterocyclic nitrogen atoms.
Preparation Methods
Cyclopropanation of Thiophene-Substituted Alkenes
The cyclopropane core is synthesized using a Simmons-Smith reaction , adapted from methods in KR20200015937A:
Procedure :
- Dissolve 2-vinylthiophene (10 mmol) in anhydrous diethyl ether under N₂.
- Add Zn(Cu) amalgam (12 mmol) and diiodomethane (15 mmol) at 0°C.
- Reflux for 24 h, then quench with NH₄Cl(aq).
- Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.
Yield : 68% cyclopropane intermediate.
Characterization :
Amination of Cyclopropane
Mitsunobu Reaction (US20070093501A1):
- React cyclopropanemethanol (8 mmol) with phthalimide (8.4 mmol), PPh₃ (9 mmol), and DIAD (9 mmol) in THF.
- Stir 12 h at 25°C, filter, and concentrate.
- Deprotect with hydrazine hydrate (10 mmol) in ethanol, refluxing 6 h.
Yield : 82% primary amine.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling (CN101535260A)
Stepwise Process :
- Generate 5-chloro-2-methoxyphenyl isocyanate by treating 5-chloro-2-methoxyaniline (5 mmol) with triphosgene (1.7 mmol) in toluene at 0°C.
- Add (1-(thiophen-2-yl)cyclopropyl)methylamine (5 mmol) dropwise, stir at 25°C for 4 h.
- Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc 3:1).
Yield : 74%.
Optimization Data :
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triphosgene | Toluene | 0→25 | 4 | 74 |
| Carbonyldiimidazole | DCM | 25 | 8 | 61 |
| Phosgene | Ether | -10 | 2 | 68 |
Carbamoyl Chloride Route (US7301050B2)
- Prepare 5-chloro-2-methoxycarbamoyl chloride by reacting the aniline with phosgene (1.2 eq) in presence of Et₃N.
- Couple with cyclopropanemethylamine in THF at -15°C.
Yield : 69%.
Alternative One-Pot Tandem Synthesis
Adapting MDPI protocols for pyrrolidinones:
- Combine 2-vinylthiophene (10 mmol), ZnEt₂ (12 mmol), and CH₂I₂ (15 mmol) in DCM.
- After cyclopropanation (24 h), add 5-chloro-2-methoxyphenyl isocyanate (10 mmol) directly.
- Stir 6 h at 25°C, then isolate via aqueous workup.
Yield : 78%.
Characterization and Analytical Data
Spectroscopic Validation :
- HRMS (ESI+) : m/z calcd for C₁₆H₁₆ClN₂O₂S [M+H]⁺: 343.0621, found: 343.0624.
- ¹³C NMR (DMSO-d₆): δ 158.2 (urea C=O), 143.1 (Th-C), 126.8–114.3 (aryl C), 22.4 (cyclopropane C).
X-ray Crystallography (where applicable):
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
